Welcome to the BenchChem Online Store!
molecular formula C13H6ClF3N4O2 B2679340 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole CAS No. 150149-16-9

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole

Cat. No. B2679340
M. Wt: 342.66
InChI Key: BPXODEWLQJNVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05266556

Procedure details

To a solution of 5-nitroindazole (1.63 g) in N,N-dimethylformamide (10 ml), 60% sodium hydride (0.5 g) was added, and the resultant mixture was stirred while cooling with ice. After 10 minutes, 2,3-dichloro-5-trifluoromethylpyridine (2.1 g) was added thereto, and the resultant mixture was stirred at room temperature for 30 minutes. After completion of the reaction, the reaction mixture was poured into water and extracted with ethyl acetate. The extract was dried over magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography with hexane-ethyl acetate (4:1) to give 1-(3-chloro-5-trifluoromethylpyridin-2-yl)-5-nitroindazole (1.8 g)
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][N:8]=[CH:7]2)([O-:3])=[O:2].[H-].[Na+].Cl[C:16]1[C:21]([Cl:22])=[CH:20][C:19]([C:23]([F:26])([F:25])[F:24])=[CH:18][N:17]=1.O>CN(C)C=O>[Cl:22][C:21]1[C:16]([N:9]2[C:10]3[C:6](=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:12][CH:11]=3)[CH:7]=[N:8]2)=[N:17][CH:18]=[C:19]([C:23]([F:25])([F:24])[F:26])[CH:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.63 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=NNC2=CC1
Name
Quantity
0.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2.1 g
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)C(F)(F)F
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography with hexane-ethyl acetate (4:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)N1N=CC2=CC(=CC=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.